N-Cbz-N5-Boc-L-ornithine Dicyclohexylammonium Salt, commonly referred to as N-Cbz-N5-Boc-L-ornithine DCHA, is a derivative of the amino acid ornithine. This compound features a carbobenzyloxy (Cbz) protecting group on the nitrogen atom of the amino group and a tert-butyloxycarbonyl (Boc) protecting group on the side chain amine. Its chemical formula is , with a molecular weight of approximately 332.39 g/mol. The presence of these protective groups enhances its stability and solubility, making it suitable for various chemical and biological applications.
N-Cbz-N5-Boc-L-ornithine DCHA is classified as an amino acid derivative. It is primarily used in organic synthesis and pharmaceutical development due to its structural properties and biological significance. Ornithine itself plays a crucial role in the urea cycle and serves as a precursor for polyamine synthesis, which is essential for cell growth and differentiation .
The synthesis of N-Cbz-N5-Boc-L-ornithine DCHA typically involves several key steps, including:
Specific methodologies include the use of coupling agents like dicyclohexylcarbodiimide, which facilitate the formation of peptide bonds between the protected ornithine derivatives .
N-Cbz-N5-Boc-L-ornithine DCHA has a complex structure characterized by its protective groups that enhance its stability. The molecular structure can be represented as follows:
The structure features:
N-Cbz-N5-Boc-L-ornithine DCHA participates in several chemical reactions typical of amino acid derivatives:
The mechanism of action for N-Cbz-N5-Boc-L-ornithine DCHA primarily revolves around its role as an ornithine derivative in metabolic pathways:
Research indicates that derivatives like N-Cbz-N5-Boc-L-ornithine DCHA exhibit biological activities due to their structural similarity to naturally occurring compounds involved in these metabolic processes .
The physical and chemical properties of N-Cbz-N5-Boc-L-ornithine DCHA are crucial for its application:
N-Cbz-N5-Boc-L-ornithine DCHA has several applications across different scientific fields:
Orthogonal protection strategies are fundamental for the synthesis of complex peptides containing multifunctional amino acids like L-ornithine. The simultaneous yet independent removal of protecting groups enables precise molecular construction without side reactions. N-Cbz-N5-Boc-L-ornithine DCHA exemplifies this principle through its strategically incorporated carbamate-based protecting groups: The α-amino group is shielded by the carboxybenzyl (Cbz) group, while the δ-amino group in the ornithine side chain is protected by tert-butyloxycarbonyl (Boc) chemistry. This configuration allows chemoselective deprotection under distinct conditions—Cbz via hydrogenolysis (Pd/C, H₂) and Boc via acidolysis (trifluoroacetic acid)—without cross-reactivity [2] [4].
The dicyclohexylamine (DCHA) counterion further enhances the compound's crystallinity and purification efficiency, making it indispensable for multi-step syntheses. Orthogonality extends to compatibility with other common protecting groups (e.g., Fmoc, Alloc), enabling seamless integration into complex peptide assembly workflows. The molecular design ensures that neither deprotection pathway affects the carboxylic acid functionality or the DCHA salt moiety, preserving molecular integrity during sequential transformations [4] [6].
Table 1: Orthogonal Deprotection Conditions for N-Cbz-N5-Boc-L-ornithine DCHA
Protecting Group | Removal Reagent/Conditions | Selectivity Profile | Residual Functionality Stability |
---|---|---|---|
Cbz (α-amine) | Pd/C, H₂ (hydrogenolysis) | Compatible with Boc, esters, DCHA salt | Carboxylic acid, Boc group, DCHA salt |
Boc (δ-amine) | 25–50% TFA in DCM (acidolysis) | Compatible with Cbz, DCHA salt | Cbz group, carboxylic acid, DCHA salt |
DCHA salt | Acidic ion exchange | Preserves Cbz/Boc | Free carboxylic acid |
The dual protection of L-ornithine requires sequential installation of Boc and Cbz groups to prevent undesired side reactions. Optimized large-scale synthesis begins with Boc protection of the δ-amine using di-tert-butyl dicarbonate (Boc₂O) in a water/dioxane mixture (1:1) at 0–5°C, maintaining pH 8–9 with sodium hydroxide. This selective protection capitalizes on the higher nucleophilicity of the alkylamine (δ-position) compared to the α-amine [6] [7]. Subsequent Cbz protection of the α-amine employs benzyl chloroformate (Cbz-Cl) in aqueous alkaline medium (pH 10–11) at 0°C, yielding Nα-Cbz-Nδ-Boc-L-ornithine.
Critical to this process is rigorous pH control: Higher pH (>11) risks Boc group hydrolysis, while lower pH (<8) promotes di-Cbz byproduct formation. The free acid is then converted to the DCHA salt by adding dicyclohexylamine in ethyl acetate, followed by cooling to induce crystallization. This protocol achieves >75% isolated yield and >99% enantiomeric purity, with the crystalline DCHA salt minimizing racemization during storage [7]. Solvent selection profoundly impacts efficiency; replacing tetrahydrofuran with methyl tert-butyl ether (MTBE) as the antisolvent during crystallization reduces residual solvent levels below 50 ppm, meeting pharmaceutical-grade specifications .
Table 2: Reaction Parameters for Dual Protection of L-Ornithine
Step | Reagent | Solvent System | Temperature | pH Control | Key Byproducts Mitigated |
---|---|---|---|---|---|
Boc Protection | Boc₂O (1.05 eq) | H₂O/Dioxane (1:1) | 0–5°C | 8–9 (NaOH) | Di-Boc, δ-lactam |
Cbz Protection | Cbz-Cl (1.1 eq) | H₂O/THF (2:1) | 0°C | 10–11 (Na₂CO₃) | Di-Cbz, urethane |
Salt Formation | Dicyclohexylamine (1.0 eq) | Ethyl acetate | 25°C | N/A | Free acid impurities |
Solid-phase peptide synthesis (SPPS) leverages N-Cbz-N5-Boc-L-ornithine DCHA as a key building block for introducing ornithine residues amid backbone-protected sequences. Before coupling, the DCHA salt undergoes ion exchange, typically using citric acid, to liberate the free carboxylic acid. Activation via hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) enables efficient incorporation onto Fmoc- or Boc-preloaded resins [7] [8]. The Boc group's stability under basic conditions (e.g., piperidine for Fmoc deprotection) permits selective side-chain deprotection while keeping the δ-amine protected until later stages.
A significant advantage emerges in branched peptide architectures: The orthogonal Cbz/Boc protection allows selective on-resin modification of the δ-amine after Boc removal with 30% TFA in dichloromethane. Subsequent acylation or alkylation at this position introduces non-natural side chains, enabling the synthesis of polyfunctionalized ornithine analogues inaccessible via standard amino acid building blocks [8]. Post-assembly, global deprotection with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) concurrently removes the Cbz group and resin linkages, while minimizing side-chain degradation.
The sterically hindered δ-carbamate and DCHA salt moiety in N-Cbz-N5-Boc-L-ornithine DCHA necessitate specialized coupling agents to ensure high-yielding amide bond formation without epimerization. Traditional carbodiimides like DCC often cause sluggish reactivity due to the bulky DCHA counterion. Advanced reagents address this limitation:
Kinetic studies confirm that pre-activation of N-Cbz-N5-Boc-L-ornithine DCHA with HOAt (1-hydroxy-7-azabenzotriazole) prior to carbodiimide addition reduces epimerization to <0.3%—critical for chiral fidelity in long peptide chains [6].
Translating laboratory-scale synthesis of N-Cbz-N5-Boc-L-ornithine DCHA to industrial production confronts three primary challenges: purification efficiency, cost management, and waste stream minimization. The DCHA salt formation, while enhancing crystallinity, requires stoichiometric dicyclohexylamine, which is costly and generates nitrogenous waste. Alternative counterions (e.g., cyclohexylamine) yield inferior crystals with residual solvent >500 ppm, failing purity specifications [8].
Hydrogenolysis for Cbz removal demands specialized high-pressure reactors and palladium catalysts, increasing capital costs. Catalyst poisoning by DCHA-derived amines necessitates additional filtration steps, reducing throughput. Continuous-flow hydrogenation systems mitigate this by segregating the catalyst bed from reaction streams, enabling catalyst lifetimes exceeding 500 hours [4].
Cost drivers analysis reveals that 43% of production expenses originate from Boc₂O and Cbz-Cl reagents. Optimizing their utilization—via in situ generation of benzyl chloroformate from phosgene and benzyl alcohol—lowers raw material costs by 30% but requires stringent safety protocols for phosgene handling [8]. Environmental impact is reduced by recycling the DCHA liberated during acidolysis: Treatment with NaOH regenerates free dicyclohexylamine, achieving 85% recovery and reducing hazardous waste generation.
Table 3: Industrial Optimization Strategies for N-Cbz-N5-Boc-L-ornithine DCHA Production
Challenge | Standard Process | Optimized Approach | Impact |
---|---|---|---|
DCHA salt purification | Batch crystallization in EtOAc | Antisolvent (MTBE) gradient addition | Solvent residues <50 ppm; yield +15% |
Catalyst poisoning in hydrogenolysis | Pd/C in batch reactor | Continuous-flow hydrogenation | Catalyst lifetime 500+ hours; throughput 3× higher |
High reagent costs | Purchased Boc₂O/Cbz-Cl | In situ Cbz-Cl synthesis (phosgene + BnOH) | Raw material cost ↓30% |
DCHA waste | Disposal as HCl salt | NaOH liberation and recycling | DCHA recovery 85%; waste ↓70% |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3